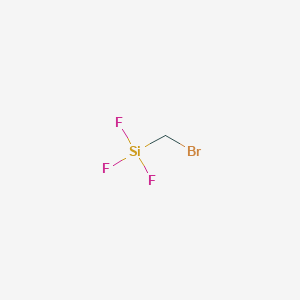

(Bromomethyl)(trifluoro)silane

Description

Properties

CAS No. |

68998-51-6 |

|---|---|

Molecular Formula |

CH2BrF3Si |

Molecular Weight |

179.01 g/mol |

IUPAC Name |

bromomethyl(trifluoro)silane |

InChI |

InChI=1S/CH2BrF3Si/c2-1-6(3,4)5/h1H2 |

InChI Key |

BIBLIUDDEPKERO-UHFFFAOYSA-N |

Canonical SMILES |

C([Si](F)(F)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Comparisons

- Electrophilicity : The trifluoro (SiF₃) group in BrCH₂SiF₃ increases silicon's electrophilicity compared to chlorodimethyl- or trimethyl-substituted silanes. This makes BrCH₂SiF₃ more reactive in nucleophilic substitutions, such as transmetalation or fluoride displacement reactions.

- Leaving Group Efficiency : Bromine in BrCH₂SiF₃ is a superior leaving group compared to chlorine in (Bromomethyl)chlorodimethylsilane, facilitating faster reactions in cross-coupling or alkylation processes .

- Fluorination Impact: The SiF₃ group imparts higher thermal and chemical stability compared to non-fluorinated analogs like (4-Bromophenyl)trimethylsilane.

Q & A

Q. What are the standard synthetic routes for (bromomethyl)(trifluoro)silane, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via halogenation of methyltrifluorosilane using bromine sources (e.g., NBS or Br₂) under controlled conditions. Key parameters include:

- Catalyst choice : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity in halogenation .

- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates by stabilizing intermediates .

- Temperature : Reactions often proceed at 60–80°C to avoid side reactions like Si-C bond cleavage . Yields >85% are achievable with optimized stoichiometry and inert atmospheres .

Q. What precautions are critical for handling this compound in laboratory settings?

- Stability : The compound is stable under dry, inert conditions but hydrolyzes rapidly in moisture, releasing HBr and silanol byproducts .

- Storage : Store at –20°C in amber glass under argon. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic decomposition .

- Safety protocols : Use gloveboxes for transfers and conduct reactions in fume hoods with HBr scrubbers .

Q. What nucleophilic substitution reactions are feasible with the bromomethyl group in this compound?

The bromomethyl group undergoes Sₙ2 reactions with nucleophiles like azides, amines, and alkoxides:

- Azidation : NaN₃ in DMF at 80°C yields (azidomethyl)(trifluoro)silane (85% yield), a precursor for click chemistry .

- Amination : Primary amines (e.g., benzylamine) in THF with K₂CO₃ generate stable benzylamine derivatives .

- Ether formation : NaOR (R = alkyl) in ethanol produces ether-linked silanes, useful in polymer chemistry .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

Density functional theory (DFT) studies reveal:

- Electrophilicity : The silicon center’s electrophilicity (Lewis acidity) facilitates nucleophilic attacks, with Fukui indices highlighting reactive sites .

- Transition states : Simulations of Sₙ2 pathways show steric hindrance from the trifluoromethyl group slows kinetics, necessitating elevated temperatures .

- Solvent modeling : COSMO-RS predicts THF and DMF as optimal solvents due to their polarity and low nucleophilicity .

Q. How do contradictory reports on the compound’s thermal stability impact experimental design?

While safety data sheets describe thermal stability up to 140°C , studies note decomposition at >100°C in the presence of Lewis acids (e.g., AlCl₃):

- Mechanism : Thermal decomposition generates trifluorosilane and bromomethane, complicating high-temperature applications .

- Mitigation : Use lower temperatures (<80°C) and avoid protic acids. Real-time FTIR monitoring can detect early decomposition .

Q. What catalytic systems enable cross-coupling reactions with this compound?

- Palladium catalysts : Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings with arylboronic acids, yielding biaryl silanes (70–90% yields) .

- Photoredox catalysis : Under blue LED light, Ru(bpy)₃²⁺ mediates radical trifluoromethylation of alkenes, leveraging the Si–CF₃ group’s redox activity .

- Copper-mediated reactions : CuI/1,10-phenanthroline systems enable Ullmann-type couplings with phenols for aryl ether synthesis .

Q. How does the steric and electronic profile of this compound influence its use in fluoropolymer synthesis?

- Steric effects : The trifluoromethyl group hinders nucleophilic attacks on silicon, favoring selective bromomethyl reactivity .

- Electronic effects : The electron-withdrawing CF₃ group stabilizes negative charge during Si–C bond cleavage, enabling controlled polymerization .

- Applications : Copolymerization with tetrafluoroethylene yields heat-resistant polymers with Si–O–Si backbones (Tg > 200°C) .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported reaction yields for azide substitutions?

Discrepancies arise from:

- Solvent purity : Trace water in DMF reduces yields by promoting hydrolysis; rigorous drying (e.g., molecular sieves) is essential .

- Catalyst loading : Excess NaN₃ (≥2 eq.) drives completion but increases byproduct formation; stoichiometric optimization is critical .

- Workup protocols : Silica gel chromatography can degrade silane products; use neutral alumina for purification .

Q. What experimental strategies address conflicting data on the compound’s compatibility with Grignard reagents?

While some studies report successful alkylation , others note Si–C bond cleavage:

- Low temperatures : Conduct reactions at –78°C to suppress side reactions .

- Protecting groups : Temporarily protect the Si–CF₃ moiety with TMSCl before Grignard addition .

- In situ quenching : Add methanol immediately post-reaction to stabilize products .

Methodological Recommendations

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.